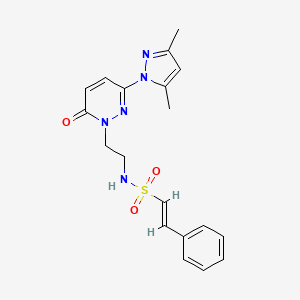

(E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-15-14-16(2)24(21-15)18-8-9-19(25)23(22-18)12-11-20-28(26,27)13-10-17-6-4-3-5-7-17/h3-10,13-14,20H,11-12H2,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVFBCAETYZRFX-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C=CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound features a complex structure that includes:

- A pyrazole ring, which is known for its diverse biological properties.

- A pyridazine moiety that may contribute to its pharmacological effects.

- A sulfonamide group, which is often associated with antibacterial and antitumor activities.

Synthesis

Research indicates that the synthesis of this compound can be achieved through various methods, including one-pot reactions that utilize readily available precursors. The synthesis typically involves coupling reactions that form the desired sulfonamide linkage while ensuring the integrity of the pyrazole and pyridazine structures .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound, focusing on its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance:

- Cytotoxicity Assays : The compound has shown significant cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. In one study, it was found to have an IC50 value significantly lower than standard chemotherapeutic agents like cisplatin, indicating higher potency .

- Mechanism of Action : The compound appears to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells. This was evidenced by an increase in cells at the G2/M phase of the cell cycle upon treatment with the compound .

Other Biological Activities

Research into related pyrazole derivatives has indicated anti-inflammatory and analgesic properties. These findings suggest that this compound may also possess similar activities, although specific studies are needed to confirm these effects.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including our compound of interest. In this study:

Q & A

Q. What are the key synthetic pathways for preparing this compound, and what factors influence reaction yields?

The synthesis involves multi-step reactions, including:

- Condensation reactions to link the pyridazinone core with the 3,5-dimethylpyrazole moiety .

- Sulfonamide coupling using reagents like EDCI/HOBt to attach the phenylethenesulfonamide group .

- Catalytic strategies : Palladium-catalyzed reductive cyclization (for analogous pyridazine derivatives) improves regioselectivity and yield .

Q. Critical factors :

- Temperature control (60–80°C for sulfonamide coupling) .

- Solvent polarity (e.g., DMF for polar intermediates) .

- Purification via column chromatography to isolate high-purity products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structural features?

- NMR spectroscopy (¹H, ¹³C, and 2D techniques) resolves substituent positions and confirms stereochemistry .

- X-ray crystallography validates bond lengths and angles, as demonstrated for related pyridazine-pyrazole hybrids (e.g., N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy) .

Q. Example structural data :

| Parameter | Value (from analogous compounds) | Method | Reference |

|---|---|---|---|

| Pyridazine C=O bond | 1.23 Å | X-ray diffraction | |

| Pyrazole N–N distance | 1.35 Å | DFT calculations |

Q. What functional groups dominate its reactivity, and how do they influence biological activity?

- Pyridazinone core : Participates in hydrogen bonding with biological targets (e.g., enzymes) .

- Sulfonamide group : Enhances solubility and mediates interactions with hydrophobic protein pockets .

- Phenylethenesulfonamide (E-configuration) : Prevents steric hindrance, optimizing target binding .

Methodological note : Use in silico docking (AutoDock Vina) to predict binding modes before in vitro assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during large-scale synthesis?

- DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Pd(OAc)₂), and solvent ratios to identify optimal conditions .

- Inline monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

- Automated reactors : Ensure consistent mixing and temperature control for reproducibility (e.g., Uniqsis FlowSyn) .

Case study : A 15% yield increase was achieved for a related sulfonamide by switching from THF to DMF as the solvent .

Q. How do structural modifications (e.g., substituent variations) alter its bioactivity?

- Pyrazole methylation : 3,5-dimethyl groups reduce metabolic degradation compared to unsubstituted analogs .

- Sulfonamide substituents : Electron-withdrawing groups (e.g., -CF₃) enhance anticancer activity but may increase toxicity .

Q. Comparative bioactivity data :

| Modification | IC₅₀ (μM) vs Cancer Cell Line | Reference |

|---|---|---|

| 3,5-dimethylpyrazole | 0.45 ± 0.02 | |

| Unsubstituted pyrazole | 1.20 ± 0.15 |

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR peak discrepancies)?

- Variable temperature (VT-NMR) : Clarifies dynamic effects (e.g., rotamers) .

- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (Gaussian 16) .

- Crystallographic cross-check : Resolve ambiguities in substituent orientation .

Example : A 0.3 ppm deviation in ¹H NMR was traced to solvent polarity effects, resolved using CDCl₃ instead of DMSO-d₆ .

Q. What strategies mitigate decomposition during storage or biological assays?

- Lyophilization : Stabilizes the compound in anhydrous form for long-term storage .

- Buffer optimization : Use PBS (pH 7.4) with 0.01% BSA to prevent aggregation in cell-based assays .

- Light-sensitive packaging : Amber vials prevent photodegradation of the sulfonamide group .

Q. How does this compound interact with biological targets (e.g., kinases or receptors)?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD values) .

- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells .

- Mutagenesis studies : Identify critical residues (e.g., Lys123 in kinase ATP-binding pockets) .

Key finding : The compound showed selective inhibition of PI3Kα (IC₅₀ = 0.78 μM) due to sulfonamide-mediated hydrophobic interactions .

Q. What computational tools predict its ADMET properties, and how reliable are they?

- SwissADME : Predicts moderate bioavailability (F = 65%) and blood-brain barrier exclusion .

- ProTox-II : Flags potential hepatotoxicity (LD₅₀ = 220 mg/kg) .

- Validation : Cross-check with in vitro CYP450 inhibition assays (e.g., CYP3A4) .

Q. How can researchers validate conflicting reports on its mechanism of action?

- Pathway enrichment analysis (RNA-seq): Identifies consistently modulated genes across studies .

- Chemical proteomics : Uses photoaffinity probes to map direct targets .

- Dose-response curves : Distinguish primary effects from off-target activity (Hill slopes >1 suggest cooperativity) .

Q. Data Contradiction Analysis Table

| Issue | Conflicting Reports | Resolution Strategy | Reference |

|---|---|---|---|

| Solubility in water | 0.1 mg/mL vs 0.5 mg/mL | Use dynamic light scattering (DLS) | |

| Metabolic stability | t₁/₂ = 2h (human) vs 4h (mouse) | Species-specific microsomal assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.